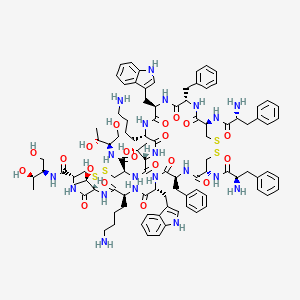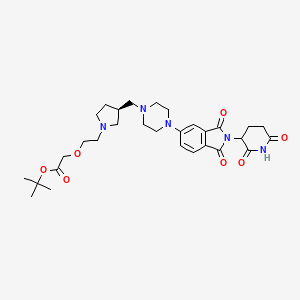
Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 is a synthetic compound that combines structural elements from thalidomide, piperazine, pyrrolidine, and tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of Thalidomide Derivative: Thalidomide is reacted with piperazine under controlled conditions to form a thalidomide-piperazine intermediate.
Introduction of Pyrrolidine Moiety: The intermediate is then reacted with (S)-CH2-pyrrolidine under basic conditions to introduce the pyrrolidine moiety.
Esterification: The resulting compound is esterified with tert-butyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography.
化学反応の分析
Types of Reactions
Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its therapeutic effects. For example, it may inhibit angiogenesis or modulate the immune response.
類似化合物との比較
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-angiogenic properties.
Piperazine Derivatives: Used in various therapeutic applications, including as anthelmintics and antipsychotics.
Pyrrolidine Derivatives: Known for their use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 is unique due to its combination of structural elements from thalidomide, piperazine, and pyrrolidine, which may confer distinct biological activities and therapeutic potential.
特性
分子式 |
C30H41N5O7 |
|---|---|
分子量 |
583.7 g/mol |
IUPAC名 |
tert-butyl 2-[2-[(3S)-3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]pyrrolidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C30H41N5O7/c1-30(2,3)42-26(37)19-41-15-14-32-9-8-20(17-32)18-33-10-12-34(13-11-33)21-4-5-22-23(16-21)29(40)35(28(22)39)24-6-7-25(36)31-27(24)38/h4-5,16,20,24H,6-15,17-19H2,1-3H3,(H,31,36,38)/t20-,24?/m1/s1 |
InChIキー |
YPCBLSDLKWQGJV-CGHJUBPDSA-N |
異性体SMILES |
CC(C)(C)OC(=O)COCCN1CC[C@H](C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
正規SMILES |
CC(C)(C)OC(=O)COCCN1CCC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


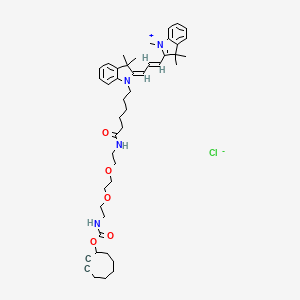

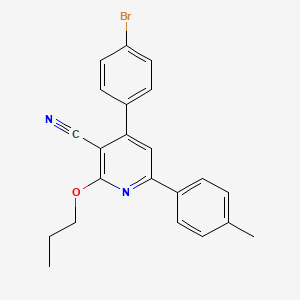


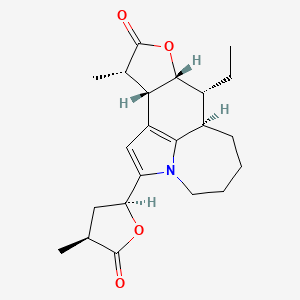
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
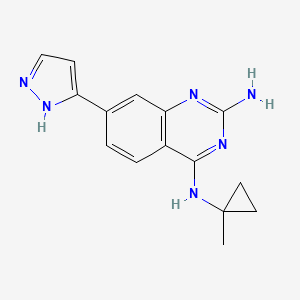


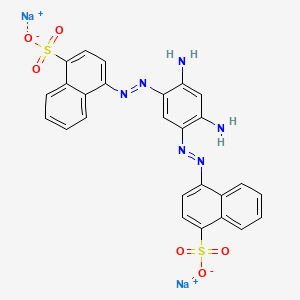
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)

